molecular formula C20H20N6O2 B2980848 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1797901-37-1

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2980848
M. Wt: 376.42
InChI Key: CYCHELPYUWTSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enaminones as Building Blocks for Antitumor and Antimicrobial Activities

Enaminones, similar to the mentioned compound, have been synthesized and studied for their potential in creating derivatives with antitumor and antimicrobial activities. These compounds, including substituted pyridine derivatives and bipyrazoles, demonstrated inhibition effects on human breast and liver carcinoma cell lines comparable to standard treatments like 5-fluorouracil. Moreover, some of these compounds were evaluated for their antimicrobial activity, showcasing their broad potential in medical research (Riyadh, 2011).

Radiosynthesis for PET Imaging

Compounds from the pyrazolo[1,5-a]pyrimidineacetamide series, related to the compound , have been used in the radiosynthesis of selective radioligands. These are used for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrating their significant role in advanced medical imaging and diagnostics (Dollé et al., 2008).

Development of Cognitive Impairment Treatment

Research on a set of 3-aminopyrazolo[3,4-d]pyrimidinones led to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This highlights the compound's relevance in developing treatments for cognitive impairments (Li et al., 2016).

Investigation of Peripheral Benzodiazepine Receptor Ligands

Studies have synthesized and evaluated new compounds as selective peripheral benzodiazepine receptor (PBR) ligands. This research is crucial for understanding the role of PBR in various physiological and pathological processes (Selleri et al., 2005).

GABAA-Receptor Subtype Affinity

Research involving the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones and their evaluation as GABAA-receptor subtype ligands indicates potential applications in developing anxiolytic-like compounds. This is significant for understanding and potentially treating anxiety disorders (Guerrini et al., 2017).

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-14-9-18-22-10-15(11-26(18)24-14)5-4-8-21-19(27)12-25-13-23-17-7-3-2-6-16(17)20(25)28/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCHELPYUWTSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.